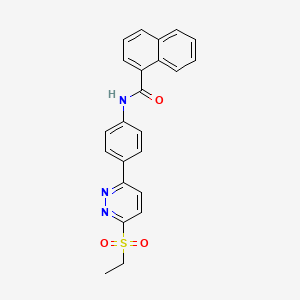
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. JMJD3 is a member of the Jumonji C domain-containing family of histone demethylases that catalyzes the removal of methyl groups from lysine 27 on histone H3 (H3K27me3). H3K27me3 is a repressive chromatin mark that plays a critical role in gene expression and cell differentiation. GSK-J4 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration.
Mecanismo De Acción
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide exerts its biological effects by inhibiting the activity of JMJD3, a histone demethylase that plays a critical role in gene expression and cell differentiation. JMJD3 catalyzes the removal of methyl groups from lysine 27 on histone H3 (H3K27me3), a repressive chromatin mark that plays a critical role in gene expression and cell differentiation. By inhibiting the activity of JMJD3, this compound can alter the expression of various genes involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in cell proliferation and survival. Inflammatory cells, this compound can suppress the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, by inhibiting the activity of JMJD3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide is its specificity for JMJD3. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the biological functions of JMJD3. However, this compound has some limitations for lab experiments. This compound is a small molecule inhibitor that can be metabolized quickly in vivo, which can limit its efficacy in some experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in some cell culture experiments.
Direcciones Futuras
There are several future directions for research on N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide. One potential direction is to investigate the therapeutic potential of this compound in various diseases, including cancer, inflammation, and neurodegeneration. Another potential direction is to study the molecular mechanisms underlying the biological effects of this compound, including its effects on gene expression and chromatin structure. Additionally, future research could explore the development of more potent and selective inhibitors of JMJD3, which could have important implications for the development of new therapeutics for various diseases.
Métodos De Síntesis
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitroaniline with ethyl 2-(2-aminoethoxy)acetate to form 4-(2-(2-(2-nitrophenyl)hydrazono)ethyl)phenol. This intermediate is then reacted with 3-ethyl-2-methylsulfonylpyridazine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-1-naphthamide has been extensively studied in various scientific research applications. One of the major applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and leukemia. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in cell proliferation and survival.
Another important application of this compound is in inflammation research. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activity of JMJD3. This makes this compound a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-2-30(28,29)22-15-14-21(25-26-22)17-10-12-18(13-11-17)24-23(27)20-9-5-7-16-6-3-4-8-19(16)20/h3-15H,2H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZLUJWDCQXPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2784646.png)
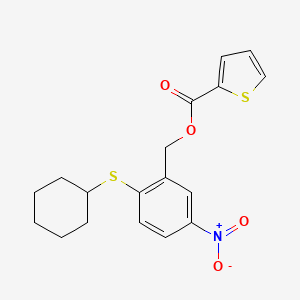
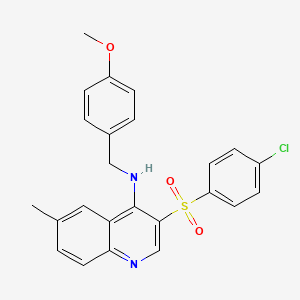
![3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2784654.png)
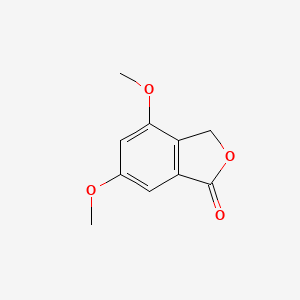
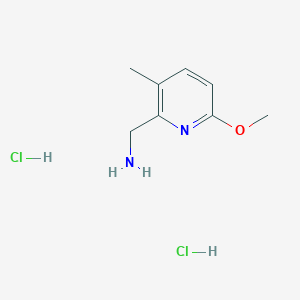
![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784658.png)
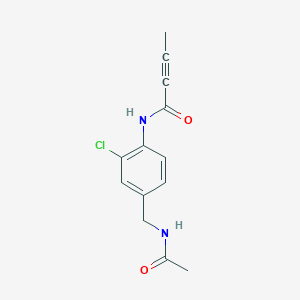
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2784661.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-bromonicotinamide](/img/structure/B2784662.png)
![4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2784664.png)
![5-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2784665.png)
![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2784668.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2784669.png)